![molecular formula C12H8Cl2N2O2 B5728448 3,4-dichlorobenzyl 2-pyrazinecarboxylate](/img/structure/B5728448.png)
3,4-dichlorobenzyl 2-pyrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichlorobenzyl 2-pyrazinecarboxylate, also known as DCBPC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyrazinecarboxylate and is synthesized using specific methods that ensure its purity and quality.
Wissenschaftliche Forschungsanwendungen
3,4-dichlorobenzyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 3,4-dichlorobenzyl 2-pyrazinecarboxylate has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
In agriculture, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. 3,4-dichlorobenzyl 2-pyrazinecarboxylate has also been studied for its potential use as a plant growth regulator, as it has been shown to enhance the growth and yield of certain crops.
In material science, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been studied for its potential use as a building block for the synthesis of new materials such as polymers and liquid crystals.
Wirkmechanismus
The exact mechanism of action of 3,4-dichlorobenzyl 2-pyrazinecarboxylate is not well understood, but it is believed to work by inhibiting specific enzymes or proteins in the target organism. In bacteria, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of bacterial cell walls. In cancer cells, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit the activity of a protein called AKT, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have various biochemical and physiological effects depending on the target organism. In bacteria, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to disrupt the synthesis of bacterial cell walls, leading to cell death. In cancer cells, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dichlorobenzyl 2-pyrazinecarboxylate has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, 3,4-dichlorobenzyl 2-pyrazinecarboxylate also has some limitations, including its potential toxicity and the need for specific safety precautions when handling the compound.
Zukünftige Richtungen
There are several future directions for research on 3,4-dichlorobenzyl 2-pyrazinecarboxylate, including the development of new antimicrobial and antifungal agents, the development of new insecticides and plant growth regulators, and the synthesis of new materials using 3,4-dichlorobenzyl 2-pyrazinecarboxylate as a building block. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichlorobenzyl 2-pyrazinecarboxylate and its potential applications in various fields.
Synthesemethoden
3,4-dichlorobenzyl 2-pyrazinecarboxylate is synthesized using the reaction of 3,4-dichlorobenzyl chloride with 2-pyrazinecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and under nitrogen atmosphere to prevent the formation of impurities. The product is then purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)methyl pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-2-1-8(5-10(9)14)7-18-12(17)11-6-15-3-4-16-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWXRAMNQBIQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=NC=CN=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl 2-pyrazinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.